molecular formula C22H21F2N3O3 B2878046 N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900002-77-9

N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2878046
CAS No.: 900002-77-9
M. Wt: 413.425
InChI Key: KNOQAJCQUBFRSI-UHFFFAOYSA-N
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Description

The compound N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolopyrazine derivative featuring a carboxamide linkage and aromatic substituents. The 3,4-dimethoxyphenyl and 2,6-difluorophenyl groups likely influence its physicochemical properties and biological interactions, such as solubility, receptor binding, or metabolic stability .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c1-29-18-9-8-14(13-19(18)30-2)21-17-7-4-10-26(17)11-12-27(21)22(28)25-20-15(23)5-3-6-16(20)24/h3-10,13,21H,11-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOQAJCQUBFRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C=CC=C4F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the difluorophenyl and dimethoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolo[1,2-a]Pyrazine Derivatives

The closest analog, N-(2,6-difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (), shares the pyrrolopyrazine core and 2,6-difluorophenyl group but differs in the aromatic substituent (4-ethoxy vs. 3,4-dimethoxy). Key differences include:

  • Molecular Weight : The ethoxy group (C₂H₅O) in contributes to a lower molecular weight (397.425 g/mol) compared to the hypothetical target compound (estimated ~443 g/mol with two methoxy groups).

Core Heterocycle Modifications

  • Pyrrolo[1,2-b]Pyridazine Derivatives (): The compound in replaces the pyrazine ring with a pyridazine core and introduces a difluorophenylmethyl group.
  • Tetrahydroimidazo[1,2-a]Pyridine Derivatives (): The imidazopyridine core in introduces additional nitrogen atoms and a fused ring system, increasing synthetic complexity. Such modifications often correlate with enhanced thermal stability or altered bioavailability .

Functional Group Similarities

  • Carboxamide Linkage : All analogs (–3, 7) retain the carboxamide group, critical for hydrogen bonding with biological targets (e.g., proteases or kinases).
  • Aromatic Halogenation : The 2,6-difluorophenyl group (, target compound) is a common pharmacophore in agrochemicals and pharmaceuticals, offering resistance to oxidative metabolism .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name (Source) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide () Pyrrolo[1,2-a]pyrazine 4-ethoxyphenyl, 2,6-difluorophenyl C₂₂H₂₁F₂N₃O₂ 397.425 Moderate polarity, agrochemical potential
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-pyrrolo[1,2-b]pyridazine () Pyrrolo[1,2-b]pyridazine 2,3-difluorophenylmethyl, ethyl C₁₉H₁₉F₂N₃O₂ 383.37* Enhanced metabolic stability
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo[1,2-a]pyridine 4-nitrophenyl, cyano, ester groups C₂₈H₂₅N₃O₇ 515.52 High synthetic complexity, UV activity

*Estimated based on structural formula.

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